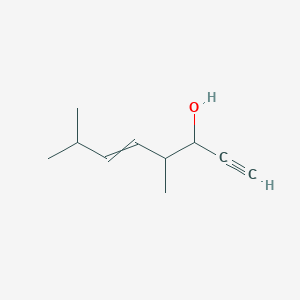

4,7-Dimethyloct-5-en-1-yn-3-ol

CAS No.: 89998-87-8

Cat. No.: VC19274630

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89998-87-8 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 4,7-dimethyloct-5-en-1-yn-3-ol |

| Standard InChI | InChI=1S/C10H16O/c1-5-10(11)9(4)7-6-8(2)3/h1,6-11H,2-4H3 |

| Standard InChI Key | JUISELIDMZAZIW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C=CC(C)C(C#C)O |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic IUPAC name for this compound is (E,3R,4S)-4,6-dimethyloct-5-en-7-yn-3-ol, reflecting its stereochemistry and substituent positions . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight (g/mol) | 152.23 | |

| SMILES Notation | CCC@HO | |

| InChIKey | XWSHKWPKNXSLBQ-ACMYFRETSA-N | |

| CAS Number | 89998-87-8 |

Stereochemical Configuration

The compound exhibits stereoisomerism due to its chiral centers at C3 and C4. The (3R,4S) configuration is predominant in synthetic routes, as evidenced by its use in catalytic hydrogenation studies .

Synthesis and Industrial Production

Primary Synthetic Routes

The primary synthesis involves ethynylation of methyl heptenone with acetylene in the presence of potassium hydroxide (KOH) and liquid ammonia . This reaction proceeds via nucleophilic addition, yielding the alkynol with high regioselectivity.

Reaction Scheme:

Catalytic Hydrogenation to Linalool

Industrial applications often involve selective hydrogenation to produce linalool (3,7-dimethylocta-1,6-dien-3-ol), a key fragrance ingredient. Fixed-bed reactors using Pd-Pb-Bi/Al₂O₃ catalysts achieve >99% selectivity under mild conditions (0.5–1.5 MPa, 80–100°C) .

Table 2: Hydrogenation Performance Metrics

| Catalyst System | Conversion (%) | Selectivity (%) | Space-Time Yield (hr⁻¹) |

|---|---|---|---|

| Pd-Pb-Bi/Al₂O₃ | 99.5 | 98.2 | 2.3 |

| Pd-Polymeric Composites | 98.7 | 99.8 | 1.8 |

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ in acidic conditions yields ketones or carboxylic acids, depending on reaction severity.

-

Reduction: LiAlH₄ selectively reduces the alkyne to a cis-alkene while preserving the alcohol group.

Mechanistic Insights

The triple bond’s electron-deficient nature facilitates electrophilic attacks, while the tertiary alcohol stabilizes carbocation intermediates during acid-catalyzed reactions .

Applications in Industry and Research

Fragrance and Flavor Synthesis

The compound’s musk-like odor profile makes it valuable in perfumery. Its hydrogenation derivative, linalool, is a cornerstone of floral and citrus fragrances .

Vitamin E and β-Ionone Production

As a precursor to β-ionone (a vitamin A analog), 4,7-Dimethyloct-5-en-1-yn-3-ol enables large-scale synthesis of fat-soluble vitamins .

Table 3: Industrial Applications by Sector

| Sector | Use Case | Key Reaction |

|---|---|---|

| Fragrance | Linalool production | Selective hydrogenation |

| Pharmaceuticals | Vitamin E synthesis | Oxidative coupling |

| Agrochemicals | Pheromone analogs | Alkylation |

Biological and Antimicrobial Activity

Recent studies highlight its antimicrobial efficacy against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Antioxidant assays (DPPH radical scavenging, IC₅₀: 25 µg/mL) suggest potential in oxidative stress mitigation.

Comparative Analysis with Structural Analogs

Table 4: Property Comparison with Related Compounds

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 4,7-Dimethyloct-5-en-1-yn-3-ol | Alkyne, alcohol, alkene | 152.23 | Vitamin synthesis |

| Citronellyl acetate | Ester, alkene | 198.31 | Perfumery |

| Geraniol | Alcohol, alkene | 154.25 | Flavoring agent |

Challenges and Future Directions

Current research focuses on enhancing catalytic selectivity and reducing precious metal loadings in hydrogenation processes . Green chemistry approaches, such as solvent-free reactions, are under exploration to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume